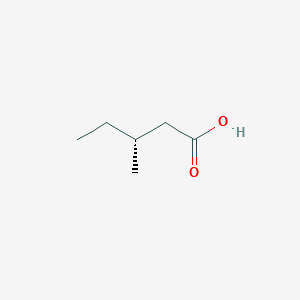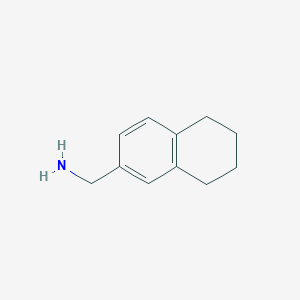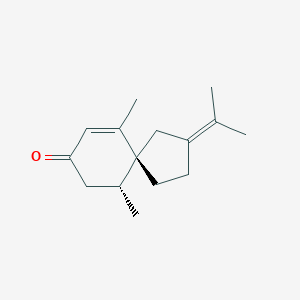![molecular formula C13H9NO B095193 2-Phenylfuro[3,2-b]pyridine CAS No. 18068-82-1](/img/structure/B95193.png)
2-Phenylfuro[3,2-b]pyridine
Overview
Description
2-Phenylfuro[3,2-b]pyridine is a heterocyclic compound that consists of a furan ring fused to a pyridine ring with a phenyl group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylfuro[3,2-b]pyridine typically involves the substitution of aryl halides with copper(I) acetylides. One common method includes the following steps :
Preparation of Copper(I) Phenylacetylide:
Formation of this compound:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylfuro[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction Reactions: The furan and pyridine rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as copper(I) acetylides and aryl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products typically include substituted derivatives of this compound.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used, often leading to oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Phenylfuro[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for drug development, particularly in the design of kinase inhibitors and anticancer agents.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-Phenylfuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 (HER2).
Pathways Involved: By binding to these targets, this compound can disrupt key cellular signaling pathways, leading to its potential anticancer effects.
Comparison with Similar Compounds
2-Phenylfuro[3,2-b]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the furan ring fusion.
Furo[3,2-c]pyridine: Another isomer with a different fusion pattern of the furan and pyridine rings.
Benzofuran: A related compound where the pyridine ring is replaced by a benzene ring.
Uniqueness:
Structural Properties: The unique fusion of the furan and pyridine rings with a phenyl group at the second position gives this compound distinct chemical and physical properties.
Biological Activity: Its potential as a kinase inhibitor and anticancer agent sets it apart from other similar compounds.
Properties
IUPAC Name |
2-phenylfuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQVYGNVFNSARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)













